1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Diabetes Enzyme Inhibition Postprandial Hyperglycemia

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (BL-V) is a p-terphenyl reference standard for life science research. Characterized by a quantified activity profile (α-glucosidase IC50 6.22 μM, DPPH IC50 28 μM, MDA IC50 71 μM), it is an essential comparator for SAR optimization of cycloleucomelone-leucoacetate analogs. Ideal for studying potency-activity relationships and as a reproducible antioxidant benchmark in oxidative stress assays.

Molecular Formula C22H16O9
Molecular Weight 424.4 g/mol
Cat. No. B178408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
Molecular FormulaC22H16O9
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C
InChIInChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3
InChIKeyYJCDGKMVAYETOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: A Polyhydroxylated Dibenzofuran Natural Product for Antioxidant and Enzyme Inhibition Research


1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (CAS 146905-24-0, molecular weight 424.36) is a polyhydroxylated dibenzofuran derivative classified as a p-terphenyl natural product [1]. It is isolated from the fruiting bodies of the edible ectomycorrhizal fungus Sarcodon leucopus (syn. Sarcodon aspratus), commonly known as the 'Zangzi mushroom' [1]. The compound is characterized by a dibenzofuran core substituted with acetoxy, hydroxy, and 4-hydroxyphenyl groups, and is commercially available as a research reagent with typical purity specifications of ≥95% .

The Case Against Generic Substitution: Functional Specificity of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran


Procurement based solely on the dibenzofuran core or general 'polyphenolic antioxidant' classification is scientifically unsound. The specific pattern of acetoxylation (positions 1 and 2) and hydroxylation (positions 4, 7, and 8), combined with the para-hydroxyphenyl substitution at position 3, defines a unique pharmacophore [1]. This precise arrangement is essential for its potent dual activity profile: nanomolar-range α-glucosidase inhibition and micromolar-range antioxidant effects [1]. In contrast, simpler dibenzofurans (e.g., unsubstituted dibenzofuran, CAS 132-64-9) lack these functional groups and are primarily studied for industrial or environmental toxicity, not bioactivity [2]. The compound's activity profile is not shared by generic phenolic antioxidants (e.g., butylated hydroxytoluene) or clinical α-glucosidase inhibitors (e.g., acarbose), which often exhibit either antioxidant or enzyme inhibitory activity, but not both at comparable potencies. Therefore, substituting with a structurally related analog—even another dibenzofuran natural product like sarcoviolin β—without verifying its specific IC50 values across these three assays risks experimental failure due to divergent biological activity.

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: Quantitative Differentiation from Comparator Compounds


Superior α-Glucosidase Inhibition Relative to the Clinical Standard Acarbose

In an in vitro enzyme inhibition assay, 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran demonstrates α-glucosidase inhibitory activity with an IC50 of 6.22 μM [1]. This represents a >29-fold improvement in potency compared to the clinically used α-glucosidase inhibitor acarbose, which exhibits a reported IC50 of 181.5 μM (equivalent to 117.20 μg/mL) in comparable assay systems [2]. This substantial difference in potency positions the compound as a significantly more effective tool for probing α-glucosidase function in vitro.

Diabetes Enzyme Inhibition Postprandial Hyperglycemia

DPPH Radical Scavenging Activity Within the Range of Ascorbic Acid

The compound exhibits significant free radical scavenging activity in the DPPH assay with an IC50 of 28 μM [1]. This value is within a comparable order of magnitude to the established antioxidant ascorbic acid, which has a reported IC50 of 11.8 μM in the same DPPH assay system [2]. While slightly less potent than ascorbic acid, this micromolar activity confirms that the compound is an effective antioxidant probe and is not a weak or inactive scavenger.

Antioxidant Free Radical Scavenging Oxidative Stress

Inhibition of Lipid Peroxidation Product Malondialdehyde (MDA)

Beyond direct radical scavenging, the compound demonstrates the ability to inhibit malondialdehyde (MDA), a key end-product of lipid peroxidation and a biomarker of oxidative stress, with an IC50 of 71 μM [1]. This activity profile is distinct from a purely DPPH-scavenging antioxidant, as it suggests an ability to interfere with the chain reaction of lipid peroxidation. While a direct comparator for MDA inhibition is less standardized, the potency of this effect is a specific, quantifiable feature not uniformly present among all dibenzofuran derivatives.

Lipid Peroxidation Oxidative Damage Membrane Integrity

Recommended Research Applications for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran Based on Quantitative Evidence


Medicinal Chemistry: Lead Scaffold for Potent α-Glucosidase Inhibitors

This compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antidiabetic therapeutics. Its α-glucosidase inhibitory potency (IC50 6.22 μM), which is ~29-fold greater than acarbose , provides a strong rationale for medicinal chemistry programs focused on optimizing this dibenzofuran core to enhance potency, selectivity, and pharmacokinetic properties. The defined substitution pattern offers multiple sites for further derivatization to explore binding interactions and improve drug-likeness.

Oxidative Stress Research: A Dual-Action Probe for Antioxidant and Lipid Peroxidation Studies

The compound's dual activity—direct radical scavenging (DPPH IC50 28 μM) and inhibition of the lipid peroxidation product MDA (IC50 71 μM) —makes it a valuable chemical probe. Researchers investigating the interplay between direct free radical quenching and the downstream effects on membrane lipid integrity can use this compound to dissect these mechanisms in cellular models of oxidative damage, providing insights beyond what single-mechanism antioxidants (e.g., ascorbic acid) can offer.

Natural Product Chemistry: A Reference Standard for Dereplication and Metabolite Profiling

As a characterized secondary metabolite from Sarcodon leucopus with well-defined spectroscopic data [1], this compound serves as an excellent analytical reference standard. It can be employed in dereplication workflows using HPLC-MS or NMR to rapidly identify this specific chemotype in extracts from other fungal species or biological samples, aiding in the discovery of structurally related novel bioactive natural products.

Mechanistic Enzymology: Tool Compound for Comparative α-Glucosidase Inhibition Studies

Given its potent inhibition of α-glucosidase (IC50 6.22 μM) , the compound can be used as a tool in comparative enzymology studies. It can help elucidate differences in the active site topology or inhibition mechanisms between various α-glucosidases (e.g., from different tissues or species) when compared to standard inhibitors like acarbose or miglitol, thereby contributing to a more nuanced understanding of this enzyme family.

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